(R)-2-Amino-3-(1H-imidazol-4-yl)propanamide
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Overview
Description
®-2-Amino-3-(1H-imidazol-4-yl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of magnetic nanoparticles as catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1H-imidazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the imidazole ring or the amide group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted imidazoles, imidazolones, and modified amide derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-2-Amino-3-(1H-imidazol-4-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological functions.
Imidazole: The parent compound of the imidazole family, used widely in various chemical and biological applications.
Metronidazole: An imidazole derivative with antimicrobial properties.
Uniqueness
®-2-Amino-3-(1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-5(6(8)11)1-4-2-9-3-10-4/h2-3,5H,1,7H2,(H2,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMQVDUMUMBTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903102 |
Source
|
Record name | NoName_3695 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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